

Application Note: Advanced Reverse-Phase HPLC Method for the Analysis of -Cefotiam

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Compound of Interest

Compound Name: *delta(3)-Cefotiam*

CAS No.: 142182-63-6

Cat. No.: B193839

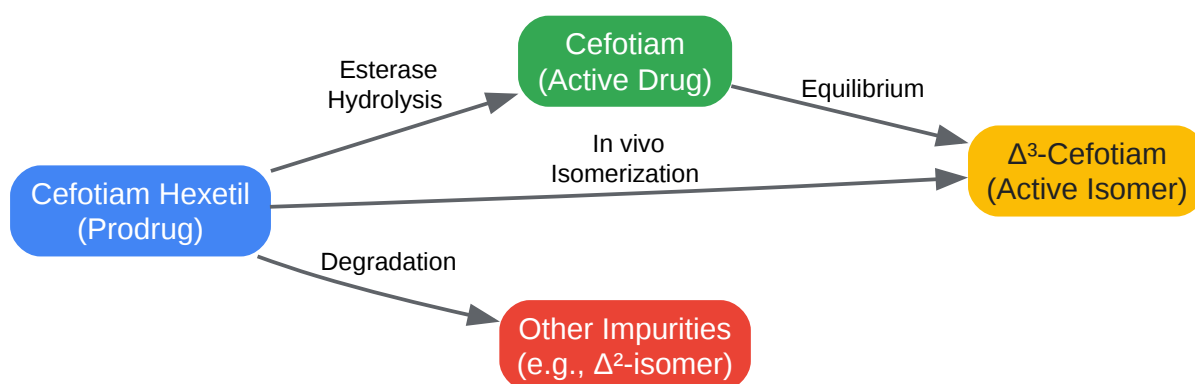
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Scientific Context & Analytical Challenges

Cefotiam is a broad-spectrum, second-generation cephalosporin antibiotic. In clinical and pharmaceutical settings, it is frequently administered as the prodrug cefotiam hexetil. During manufacturing, storage, and in vivo enzymatic hydrolysis, cephalosporins are susceptible to structural shifts, most notably the

double-bond isomerization[1]. -cefotiam (CAS: 142182-63-6) is a critical active isomer and metabolite[2]. Accurately quantifying

-cefotiam alongside the parent drug in complex biological matrices (such as human plasma) is essential for therapeutic drug monitoring, pharmacokinetic (PK) profiling, and raw material quality control[3]. However, the structural similarity between cefotiam isomers and their high degree of protein binding present significant analytical hurdles.



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Fig 1. Metabolic and isomerization pathways of Cefotiam Hexetil into Δ^3 -Cefotiam.

Methodological Rationale: The Causality Behind the Protocol

To achieve high-throughput, reproducible quantification without analyte degradation, this protocol utilizes an automated Column-Switching Reverse-Phase HPLC (RP-HPLC) strategy[4].

Causality of Buffer Selection

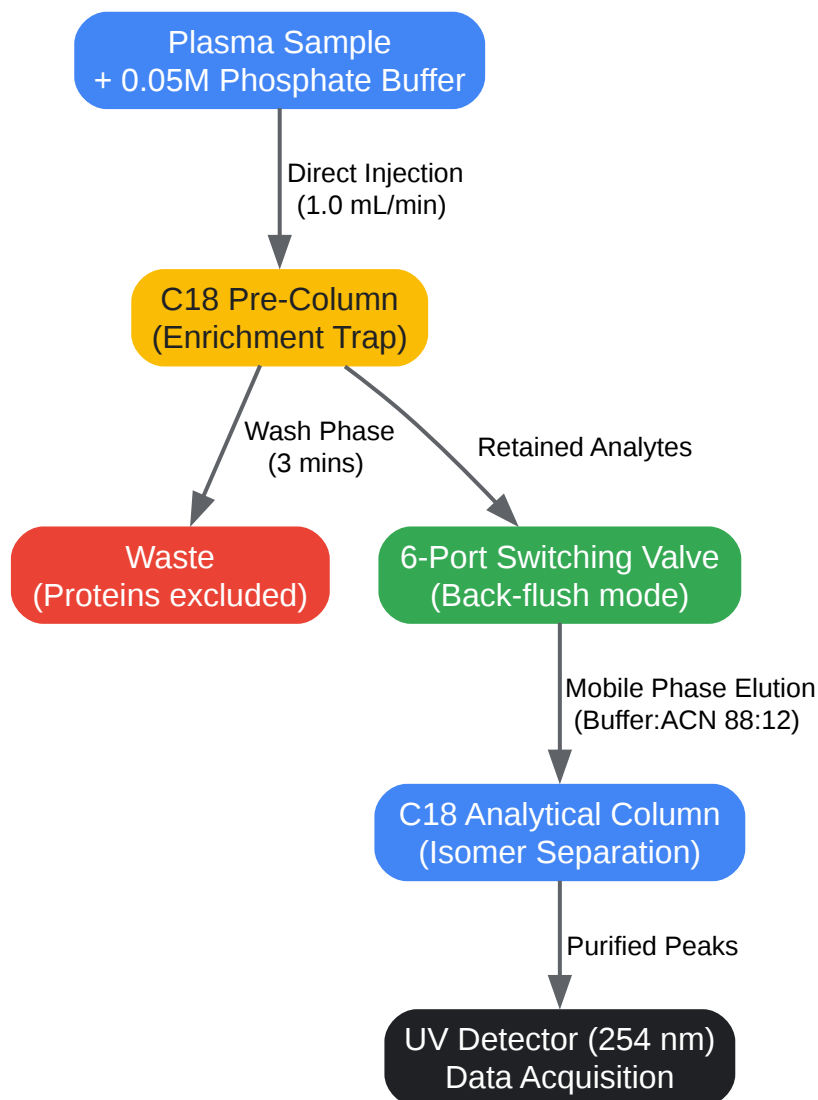
Traditional protein precipitation using organic solvents (like acetonitrile or methanol) can cause co-precipitation of highly protein-bound cephalosporins, leading to poor recovery and variable results[3]. Instead, this method dilutes the plasma directly in a weak 0.05 M phosphate buffer at pH 7.7[4].

- Why pH 7.7? At this specific pH, endogenous plasma proteins maintain their native solubility and carry a net negative charge, preventing them from precipitating or adsorbing onto the hydrophobic C18 stationary phase. Simultaneously,

-cefotiam remains sufficiently hydrophobic to partition into the C18 phase, allowing quantitative enrichment while the proteinaceous matrix is washed to waste.

Causality of Column Switching

Direct injection of crude plasma onto an analytical column rapidly degrades the stationary phase due to irreversible protein fouling. By employing a 6-port switching valve, the protocol physically decouples the matrix elimination step from the analytical separation step[4]. The pre-column acts as an enrichment trap; once the hydrophilic interferents are washed away, the valve back-flushes the purified analyte onto the main analytical column. This preserves the theoretical plates of the analytical column and ensures near 100% recovery.



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Fig 2. Column-switching RP-HPLC workflow for Δ^3 -Cefotiam enrichment and separation.

Self-Validating Experimental Protocol

Note: Every protocol described here is designed as a self-validating system. You must run System Suitability Tests (SST) prior to sample analysis to prove the system's trustworthiness.

Reagents & Materials

- -Cefotiam and Cefotiam reference standards ($\geq 98\%$ purity)[3].
- HPLC-grade Acetonitrile (ACN) and Deionized Water.
- 0.05 M Phosphate buffer (pH 7.7).
- Pre-column: Short C18 guard column (e.g., 10 mm \times 4.0 mm, 5 μ m).
- Analytical Column: Agilent SB-C18 (150 mm \times 4.6 mm i.d., 3.5 μ m) or equivalent[1].

Step-by-Step Workflow

Step 1: Sample Preparation (Non-Precipitating)

- Thaw human plasma samples at room temperature.
- Transfer 100 μ L of plasma into a microcentrifuge tube.
- Add 400 μ L of 0.05 M phosphate buffer (pH 7.7) to dilute the sample.
- Vortex gently for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to remove any insoluble micro-particulates.

Step 2: Pre-column Enrichment (Valve Position A)

- Inject 50 μ L of the diluted supernatant into the HPLC system.
- Pump 0.05 M phosphate buffer (pH 7.7) at 1.0 mL/min through the pre-column for exactly 3.0 minutes.
- Mechanism:
 - cefotiam is retained on the C18 pre-column, while proteins are directed to the waste line[4].

Step 3: Analytical Separation (Valve Position B)

- Switch the 6-port valve to back-flush the pre-column with the analytical mobile phase.
- Elute the analytes onto the main C18 analytical column using an isocratic mixture of 0.05 M Phosphate buffer (pH 7.7) and Acetonitrile (88:12, v/v) at 1.0 mL/min[4].
- Monitor the eluate using UV absorbance at 254 nm.

Step 4: System Re-equilibration

- After the analytes elute (typically within 12-15 minutes), switch the valve back to Position A.
- Re-equilibrate both columns for 5 minutes before the next injection to prevent retention time drift.

System Suitability and Quality Control (Self-Validation)

Before analyzing unknown samples, the system must validate its own performance:

- Resolution (): Inject a mixed standard of cefotiam and -cefotiam. The resolution between the two isomeric peaks must be .
- Carryover Check: Inject a blank matrix sample immediately after the highest calibration standard. The peak area at the -cefotiam retention time must be of the Lower Limit of Quantification (LLOQ).
- Spike Recovery: Process a Quality Control (QC) sample spiked with a known concentration of -cefotiam. Recovery must fall between 95% and 105%.

Quantitative Data Summaries

To provide a comprehensive view of the analytical landscape, Table 1 contrasts the routine UV quantification method with an advanced LC-MS/MS gradient method used specifically for structural impurity profiling[1]. Table 2 summarizes the validation metrics for the column-switching UV method[4].

Table 1: Chromatographic Parameters Comparison (Routine vs. Impurity Profiling)

Parameter	Routine Plasma Quantitation (UV)	Impurity Profiling (LC-MS/MS)
Analytical Column	C18 (150 x 4.6 mm, 5 µm)	Agilent SB-C18 (150 x 2.1 mm, 3.5 µm)
Mobile Phase A	0.05 M Phosphate Buffer (pH 7.7)	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile	Acetonitrile
Elution Mode	Isocratic (88:12 A:B)	Gradient (3% to 80% B over 40 min)
Flow Rate	1.0 mL/min	0.3 mL/min
Detection	UV Absorbance at 254 nm	ESI+ MRM (m/z 50-1000)
Primary Use Case	High-throughput PK studies	Structural elucidation of unknown impurities

Table 2: Method Validation Metrics (Human Plasma Matrix)

Validation Parameter	Cefotiam	-Cefotiam	Acceptance Criteria
Linearity Range	10 - 1000 ng/mL	10 - 1000 ng/mL	
Limit of Detection (LOD)	10 ng/mL	10 ng/mL	S/N 3
Intra-day Precision (CV%)	< 4.0%	< 4.0%	15% (20% at LLOQ)
Spike Recovery	98.5% ± 2.1%	97.8% ± 2.4%	85% - 115%

References

- Yamashita K., Motohashi M., Yashiki T. Automated high-performance liquid chromatographic method for the simultaneous determination of cefotiam and Δ^3 -cefotiam in human plasma using column switching. *Journal of Chromatography B: Biomedical Sciences and Applications*. [4](#)
- Determination of unknown impurities in cefotiam hexetil by HPLC-MS/MS. PubMed (NIH). [1](#)
- **delta(3)-Cefotiam** | C18H23N9O4S3 | CID 132416. PubChem (NIH). [2](#)
- Application Note and Protocol: Quantification of Cefotiam Dihydrochloride Hydrate in Biological Samples using HPLC. Benchchem.[3](#)

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Sources

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